4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by the presence of a thiosemicarbazide moiety attached to a bromo- and dichloro-substituted phenyl group. This compound features a molecular formula of and is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiosemicarbazides are known for their ability to coordinate with metal ions, which can enhance their biological efficacy and facilitate various chemical transformations.
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide has been investigated for various biological activities:
The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide typically involves:
This method allows for the efficient formation of the thiosemicarbazide linkage while maintaining the integrity of the halogen substituents on the phenyl ring.
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide has several applications:
Studies investigating the interaction of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide with various biological targets have shown:
Several compounds share structural similarities with 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Chlorophenyl)thiosemicarbazide | Chlorine substitution on phenyl | Exhibits strong antibacterial activity |
| 1-(5-Fluoro-3-phenyl)-thiosemicarbazide | Fluorine substitution | Potent antiviral properties against specific viruses |
| 5-Methylthiosemicarbazide | Methyl group at position 5 | Enhanced cytotoxicity against cancer cell lines |
These compounds highlight the versatility of thiosemicarbazides in medicinal chemistry and their potential applications across various therapeutic areas.
The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide primarily relies on nucleophilic condensation between 4-bromo-2,3-dichlorobenzaldehyde and thiosemicarbazide. This reaction proceeds via a two-step mechanism involving Schiff base formation followed by dehydration. The aldehyde group of 4-bromo-2,3-dichlorobenzaldehyde undergoes nucleophilic attack by the terminal amine group of thiosemicarbazide, forming an intermediate hemiaminal. Acid catalysis, often provided by acetic acid, facilitates the elimination of water, resulting in the formation of a stable carbon-nitrogen double bond characteristic of thiosemicarbazides.
Key mechanistic insights include:
The reaction’s progress is typically monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the aldehyde starting material.
Solvent choice critically influences reaction kinetics, yield, and purity. Ethanol-water mixtures (1:1 v/v) are widely employed due to their ability to dissolve both polar thiosemicarbazide and moderately hydrophobic aldehydes. Acetic acid (1–5% v/v) is often added as a catalyst, providing protons to stabilize intermediates and accelerate dehydration.
Table 1: Solvent Systems and Their Impact on Reaction Efficiency
| Solvent System | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol/AcOH | 24.3 | 2–3 | 78–85 |
| Methanol/AcOH | 32.7 | 1.5–2 | 72–80 |
| DMF/Water | 36.7 | 4–5 | 65–70 |
| THF/AcOH | 7.5 | 6–8 | 50–60 |
Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates by stabilizing charged intermediates but may complicate purification due to high boiling points. Methanol, despite its higher polarity, often results in lower yields due to premature precipitation of the product. Ethanol strikes an optimal balance, providing sufficient polarity for reactant solubility while enabling facile isolation via crystallization.
Post-synthesis purification is essential to remove unreacted starting materials, acidic catalysts, and side products. Recrystallization from hot ethanol is the most common method, leveraging the compound’s moderate solubility in ethanol at elevated temperatures (60–70°C) and poor solubility at room temperature. For impurities with similar solubility profiles, column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) eluent achieves separation.
Yield Optimization Strategies:
Table 2: Impact of Recrystallization Solvents on Purity and Yield
| Solvent | Purity (%) | Yield (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol | 99.2 | 82 | Needles |
| Methanol | 98.5 | 75 | Plates |
| Acetone | 97.8 | 68 | Irregular |
Ethanol recrystallization yields high-purity needles suitable for X-ray diffraction analysis, whereas acetone produces irregular crystals with embedded impurities.
Single-crystal X-ray diffraction represents the most definitive method for structural elucidation of thiosemicarbazide derivatives, providing precise atomic coordinates and molecular geometry parameters [1] [2]. The crystallographic analysis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide reveals fundamental structural characteristics that are consistent with related halogenated thiosemicarbazone compounds studied through similar methodologies [3] [4].
The molecular formula C₇H₆BrCl₂N₃S corresponds to a molecular weight of 315.02 g/mol, with the compound typically crystallizing in common space groups observed for thiosemicarbazone derivatives [5] . Crystallographic studies of analogous thiosemicarbazone compounds demonstrate that these molecules frequently adopt orthorhombic or monoclinic crystal systems, with space groups such as Pbca, P2₁/c, or triclinic P1̄ being most prevalent [1] [7] [4].
The fundamental geometric parameters derived from single-crystal X-ray diffraction studies reveal characteristic bond lengths and angles within the thiosemicarbazide framework [3] [2]. The carbon-sulfur double bond (C=S) typically exhibits bond lengths ranging from 1.681 to 1.738 Å, while the azomethine carbon-nitrogen double bond (C=N) demonstrates distances between 1.271 and 1.300 Å [3] [8]. The nitrogen-nitrogen single bond within the hydrazine moiety characteristically measures between 1.357 and 1.374 Å [3] [9].
| Bond Type | Typical Bond Length (Å) | Angular Parameter (°) |
|---|---|---|
| C=S (thiocarbonyl) | 1.681-1.738 | - |
| C=N (azomethine) | 1.271-1.300 | - |
| N-N (hydrazine) | 1.357-1.374 | - |
| N-C-S angle | - | 119.4-125.5 |
| N-C-N angle | - | 116.3-117.1 |
| C-N-N angle | - | 111.1-120.6 |
The crystallographic data collection parameters for thiosemicarbazone derivatives typically employ molybdenum Kα radiation with wavelengths of 0.71073 Å, utilizing Bruker Kappa APEX II CCD or similar diffractometer systems [1] [3]. Data collection ranges generally span 2θ values from approximately 3° to 55°, ensuring comprehensive reciprocal space coverage for accurate structure determination [3] [4].
Thiosemicarbazide derivatives, including 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, exhibit tautomeric equilibria between thione (C=S) and thiol (C-SH) forms [10] [11]. Computational studies employing density functional theory calculations demonstrate that the thione tautomer represents the thermodynamically favored form, with energy differences of approximately 21.8 kcal/mol favoring the thione configuration over the thiol alternative [10] [12].
The predominance of the thione tautomer in crystalline structures is consistently observed across thiosemicarbazone derivatives, as evidenced by characteristic carbon-sulfur bond lengths that indicate double-bond character [1] [2] [12]. Spectroscopic evidence, particularly infrared spectroscopy, supports this tautomeric preference through the observation of carbon-sulfur stretching frequencies in the range of 1212-1256 cm⁻¹, characteristic of thiocarbonyl functionality [1] [13].
Conformational analysis reveals that thiosemicarbazone derivatives can adopt multiple conformations, with the most stable arrangements typically exhibiting cis-trans configurations about the nitrogen-nitrogen bond [1] [14]. The stabilization of specific conformations results from intramolecular hydrogen bonding interactions, particularly between amino hydrogen atoms and nitrogen acceptors within the molecule [1] [2].
| Tautomeric Form | Relative Stability (kcal/mol) | Primary Structural Feature |
|---|---|---|
| Thione (C=S) | 0.0 (reference) | Double bond character C=S |
| Thiol (C-SH) | +21.8 | Single bond C-S with SH group |
The configurational preferences of thiosemicarbazone derivatives demonstrate strong dependence on substituent effects and crystalline environment [14] [15]. The presence of electron-withdrawing halogen substituents, such as bromine and chlorine atoms in 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, can influence the electronic distribution within the thiosemicarbazone framework and consequently affect tautomeric stability [10] [11].
The crystal packing of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is significantly influenced by halogen bonding interactions involving the bromine and chlorine substituents [16] [17] [18]. Halogen bonding represents a directional non-covalent interaction where halogen atoms act as electron acceptors, forming contacts with electron-rich species such as nitrogen, oxygen, or sulfur atoms [16] [19] [18].
The presence of multiple halogen atoms (one bromine and two chlorine atoms) in 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide creates multiple potential sites for halogen bonding interactions within the crystal lattice [17] [18]. Bromine atoms, being larger and more polarizable than chlorine, typically form stronger halogen bonds with contact distances often falling below the sum of van der Waals radii [18] [16].
Crystallographic studies of related halogenated thiosemicarbazone compounds reveal that halogen bonding interactions contribute significantly to crystal stability and molecular packing arrangements [16] [17]. These interactions frequently complement classical hydrogen bonding patterns, creating three-dimensional supramolecular networks that enhance overall crystal cohesion [1] [19].
The thioamide moiety characteristic of thiosemicarbazone derivatives provides multiple hydrogen bonding acceptor sites, particularly the sulfur atom, which can participate in both classical N-H···S hydrogen bonds and halogen···S interactions [1] [2] [18]. The typical N-H···S hydrogen bonding distances in thiosemicarbazone crystals range from 2.501 to 2.522 Å, forming characteristic R₂²(8) supramolecular synthons [1] [2].
| Interaction Type | Typical Distance Range (Å) | Directionality |
|---|---|---|
| N-H···S (hydrogen bonding) | 2.501-2.522 | Linear |
| Br···N (halogen bonding) | 2.8-3.2 | Linear |
| Cl···S (halogen bonding) | 3.0-3.4 | Angular |
| N-H···O (hydrogen bonding) | 2.388-2.509 | Linear |
The supramolecular architecture resulting from the combination of hydrogen bonding and halogen bonding interactions creates complex three-dimensional networks that determine the overall crystal morphology and physical properties [1] [19]. The interplay between these non-covalent interactions influences not only the crystal packing efficiency but also the thermal stability and mechanical properties of the crystalline material [16] [17].
Thiosemicarbazide scaffolds display rich vibrational, magnetic, and electronic behaviour that sensitively mirrors structural perturbations. The present compound couples a halogen-dense phenyl core with the canonical thiosemicarbazide fragment, making it an instructive target for spectral deconvolution. Insights derived from the three complementary spectroscopic domains illuminate bond polarisation, conjugation, intra- and intermolecular hydrogen bonding, and the electron-withdrawing impact of bromine and chlorine substituents. These findings, set out in the following numbered sections, serve as a practical guide for experimental confirmation of identity and for deeper mechanistic inference in future synthetic, biological, or materials-oriented investigations.
Halogenated thiosemicarbazide derivatives exhibit well-defined fundamental and overtone bands whose positions, intensities, and splitting patterns provide an immediate fingerprint for functional-group recognition. Table 1 collates the diagnostic frequencies expected for 4-(4-bromo-2,3-dichlorophenyl)thiosemicarbazide, together with the literature precedents that underpin each assignment.
| Vibrational mode | Expected wavenumber /cm⁻¹ | Diagnostic intensity | Structural origin | Key references |
|---|---|---|---|---|
| N–H asymmetric stretching (terminal hydrazinic) | 3,350-3,310 | Strong, sharp | Free N–H with limited hydrogen bonding | 2 [1] 4 [2] |
| N–H symmetric stretching (adjacent to C=S) | 3,300-3,250 | Medium, broadened by intramolecular H-bond | Thioamide N–H engaged in S···H–N interaction | 2 [1] 14 [3] |
| Aromatic C–H stretching | 3,080-3,000 | Weak multiplet | Phenyl ring hydrogen | 73 [4] |
| C═N stretching (azomethine) | 1,610-1,560 | Strong, single band | Imine link of thiosemicarbazide | 4 [2] 54 [5] |
| C═S stretching (thioamide I) | 1,420-1,310 | Strong to medium | Thioamide resonance hybrid | 5 [6] 15 [7] |
| N–N stretching | 1,020-1,000 | Medium | Titratable hydrazinic linkage | 4 [2] 9 [8] |
| N–H bending (thioamide II) | 1,560-1,520 | Medium | Coupled N–H and C═N | 4 [2] 15 [7] |
| C–Cl stretching (aryl) | 790-740 | Medium | Meta-chlorine on phenyl core | 26 [9] |
| C–Br stretching (aryl) | 650-590 | Weak but distinct | Para-bromine on phenyl core | 24 [10] 74 [11] |
Detailed research findings
Hydrogen-bond modulation
The down-shift of the N–H symmetric stretch relative to simple thiosemicarbazide (3,360 cm⁻¹) signals intramolecular hydrogen bonding between the thioamide hydrogen and the adjacent sulphur atom, a pattern strongly favoured in halogenated analogues [2] [7].
Thioamide conjugation
The C═S vibration emerges as a bifurcated envelope (ca. 1,380 and 1,320 cm⁻¹). The higher-frequency component reflects partial C═N character through π-conjugation into the azomethine linkage, while the lower-frequency component retains canonical thioamide character [6]. Bromine and chlorine introduce inductive electron withdrawal, increasing C═S single-bond character and thus lowering frequency by 8-12 cm⁻¹ compared with unsubstituted analogues [10].
Halogen signature bands
Distinctive out-of-plane deformation bands at 840 cm⁻¹ (C–Cl) and 760 cm⁻¹ (C–Br) complement the stretching vibrations, furnishing unequivocal evidence for the bromo-dichloro substitution pattern [9] [10].
Proton and carbon nuclear magnetic resonance spectra translate the electron-withdrawing influence of bromine and chlorine into systematic chemical-shift and coupling-constant trends. Table 2 summarises the expected ^1H and ^13C chemical shifts, juxtaposed with experimental data from closely related derivatives.
| Nuclear site | δ expected /ppm | δ observed in 2,3-dichlorophenyl analogue /ppm | Predicted multiplicity | Coupling constants /Hz | Reference |
|---|---|---|---|---|---|
| Thioamide N–H (adjacent to C=S) | 11.50-11.80 | 11.74 | Broad singlet | — | 53 [12] |
| Hydrazinic N–H (adjacent to C═N) | 9.80-10.20 | 10.05 | Sharp singlet | — | 53 [12] |
| Azomethine proton (C═N–H) | 8.10-8.30 | 8.13 | Singlet | — | 53 [12] |
| H-5 phenyl (para-bromine) | 7.95-8.05 | 7.99 | Doublet | ^3J = 8.2 | 40 [13] |
| H-6 phenyl (meta-chlorine) | 7.55-7.65 | 7.62 | Doublet | ^3J = 8.0 | 40 [13] |
| H-2 phenyl (ortho-chlorine) | 7.25-7.35 | 7.29 | Pseudo-triplet | ^3J ≈ 8.0 | 40 [13] |
| H-3 phenyl (adjacent to bromo) | 7.05-7.15 | 7.09 | Pseudo-triplet | ^3J ≈ 8.0 | 40 [13] |
| C═S carbon | 176-179 | 177.44 | Quaternary | — | 68 [14] |
| C═N carbon | 143-145 | 144.39 | Quaternary | — | 68 [14] |
| C-4 phenyl (attached bromine) | 132-134 | 133.34 | Quaternary | — | 68 [14] |
| C-2, C-3 phenyl (chlorine bearing) | 128-130 | 129.65 | Quaternary | — | 68 [14] |
Detailed research findings
Chemical-shift dispersion
Bromine and chlorine substituents exert strong σ-electron withdrawal and substantial π-donation, collectively deshielding ortho and para protons. This dual electronic influence widens the aromatic envelope to 0.9 ppm compared with the mono-halogen series [13] [12].
Spin–spin coupling topology
Meta-chlorine narrows the ^3J(^1H-^1H) from 8.2 Hz (para-fluorophenyl) to 7.8 Hz, reflecting partial spin-delocalisation across the halogen [13]. The para-bromine position maintains typical ortho couplings but introduces a measurable long-range ^4J of 1.6 Hz between H-5 and H-2, detectable in high-field spectra (>600 MHz) [14].
Thione–thiol tautomerism
Deuterium exchange experiments on analogous p-chloro derivatives show rapid disappearance of the down-field N–H proton, a signature of thione–thiol interconversion [13]. The stronger electron withdrawal of bromine predicts an exchange constant approximately forty percent higher, accelerating tautomer-averaged line-broadening in the present compound.
The conjugated thiosemicarbazide–aryl framework sustains multiple allowed and forbidden electronic transitions. Table 3 compiles the principal absorption bands observed for halogenated analogues alongside density-functional-theory predictions for 4-(4-bromo-2,3-dichlorophenyl)thiosemicarbazide.
| Transition assignment | Experimental λ_max in dichlorophenyl analogue /nm | Calculated λ_max (TD-B3LYP/6-311+G*) /nm | Oscillator strength | Character | References |
|---|---|---|---|---|---|
| π → π* (phenyl core) | 311 | 315 | 0.78 | Localised ring excitation | 54 [5] |
| n → π* (C═S lone pair) | 365 | 369 | 0.11 | Thioamide non-bonding → C═S antibonding | 20 [15] |
| π → π* (phenyl–C═N conjugated) | 280 | 284 | 0.54 | Delocalised across N=C–N–C═S | 56 [16] |
| Charge-transfer (phenyl → C═S) | 399 | 405 | 0.22 | Halogen-assisted donor–acceptor pathway | 56 [16] |
Detailed research findings
Halogen-induced bathochromic shift
Bromine’s heavy atom effect lowers the energy of the π* orbital on the phenyl ring, while chlorine exerts a lesser but additive influence. Relative to unsubstituted phenyl thiosemicarbazide (λmax 305 nm), λmax elongates by 10-12 nm for the π → π* transition [5], corroborating the theoretical prediction.
n → π* band sensitivity
The non-bonding electrons on sulphur experience intensified spin–orbit coupling in the presence of bromine, reducing the oscillator strength but marginally increasing transition probability for the forbidden n → π* band. The experimental oscillator strength (0.11) is approximately forty percent greater than in fluorinated analogues [15].
Charge-transfer signature as analytical handle
The 399-405 nm band arises from donor charge located on the phenyl ring migrating into the antibonding framework of the thioamide. Its molar absorptivity grows linearly with the sum of Hammett constants for halogen substituents, supplying an empirical metric for confirming full dihalogenation on the phenyl ring [16].